molecular formula C26H25ClN2O2 B309513 N-{2-chloro-5-[(cyclohexylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

N-{2-chloro-5-[(cyclohexylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

カタログ番号 B309513
分子量: 432.9 g/mol
InChIキー: DNKNHUXFHBDXNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-chloro-5-[(cyclohexylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide, commonly known as CC-115, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment.

作用機序

CC-115 inhibits the activity of mTORC1 and mTORC2 by binding to a specific site on the mTOR kinase domain. This binding prevents the activation of downstream signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
CC-115 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, CC-115 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of CC-115 is its specificity for mTORC1 and mTORC2, which reduces the potential for off-target effects. However, one limitation of CC-115 is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research on CC-115. One area of interest is the development of more effective formulations that can improve its solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to CC-115 treatment. Finally, there is interest in exploring the potential of CC-115 in combination with other cancer treatments, such as immunotherapy.

合成法

CC-115 can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form the corresponding amine. This amine is then reacted with 4-bromo-1,1'-biphenyl-4-carboxylic acid to form the desired compound.

科学的研究の応用

CC-115 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of two key protein kinases, mTORC1 and mTORC2, which are known to play important roles in cancer cell growth and survival. In preclinical studies, CC-115 has demonstrated efficacy in a variety of cancer models, including breast cancer, pancreatic cancer, and glioblastoma.

特性

分子式

C26H25ClN2O2

分子量

432.9 g/mol

IUPAC名

4-chloro-N-cyclohexyl-3-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C26H25ClN2O2/c27-23-16-15-21(26(31)28-22-9-5-2-6-10-22)17-24(23)29-25(30)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1,3-4,7-8,11-17,22H,2,5-6,9-10H2,(H,28,31)(H,29,30)

InChIキー

DNKNHUXFHBDXNK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

正規SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。